![molecular formula C10H9ClN2O B1607652 3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole CAS No. 196301-93-6](/img/structure/B1607652.png)
3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole
Overview
Description
3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole (CEPO) is an organic compound belonging to the class of oxadiazoles. It is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and three carbon atoms. CEPO is an important molecule in the field of medicinal chemistry due to its potential therapeutic applications. It is a versatile building block for the synthesis of novel compounds with various biological activities.
Scientific Research Applications
Antibacterial Properties
Isoxazoline compounds, which include “3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole,” have been recognized for their antibacterial properties. They are studied for their efficacy against various bacterial strains and are considered potential candidates for developing new antibacterial agents .
Antimicrobial Activity
Similar to their antibacterial uses, these compounds also exhibit antimicrobial activity. This makes them valuable in research aimed at combating a range of microbial infections, potentially leading to the development of new antimicrobial drugs .
Anti-inflammatory Uses
The anti-inflammatory potential of isoxazoline derivatives is another area of interest. They are explored for their ability to reduce inflammation, which is beneficial in treating diseases where inflammation is a key symptom .
Anticancer Research
Isoxazoline compounds are being investigated for their anticancer properties. Research focuses on their ability to inhibit the growth of cancer cells, making them a subject of interest in oncology .
Antidiabetic Effects
The antidiabetic effects of isoxazoline derivatives, including “3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole,” are also being studied. They may play a role in managing blood sugar levels, offering a new avenue for diabetes treatment .
Anti-Alzheimer’s Research
These compounds have shown promise in research related to Alzheimer’s disease. Their potential to impact the biochemical pathways involved in Alzheimer’s makes them significant in the search for treatments .
Nonlinear Optics Applications
The structural properties of “3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole” make it suitable for applications in nonlinear optics. Studies have confirmed its potential in this field through second and third harmonic generation studies at various wavelengths .
Green Chemistry Synthesis
The compound’s synthesis aligns with the principles of green chemistry, utilizing strategies such as one-pot reactions and ultrasound cavitation. This approach minimizes waste and environmental impact, making the compound’s production more sustainable .
properties
IUPAC Name |
3-(4-chlorophenyl)-5-ethyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-2-9-12-10(13-14-9)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPLVENHKIILDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384515 | |
Record name | 3-(4-chlorophenyl)-5-ethyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole | |
CAS RN |
196301-93-6 | |
Record name | 3-(4-chlorophenyl)-5-ethyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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